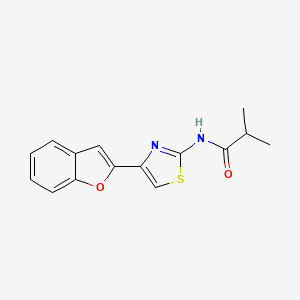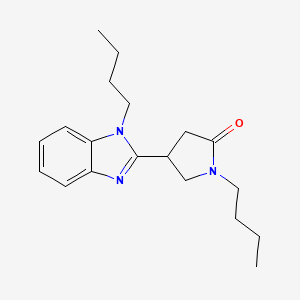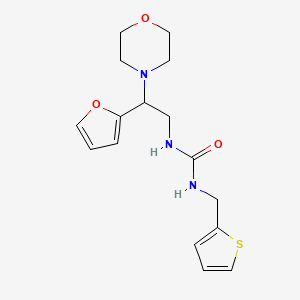![molecular formula C17H14Cl2N4S2 B3004088 7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400084-41-5](/img/structure/B3004088.png)
7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is a useful research compound. Its molecular formula is C17H14Cl2N4S2 and its molecular weight is 409.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
Fused imidazoles, including compounds like 7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione, are created through various synthetic routes. Molina et al. (1989) detail a method involving the reaction of aminoimidazole with isothiocyanates, leading to 1,6-disubstituted 2-methylthio-1-H-imidazo triazoles, which are structurally related to the compound (Molina, Lorenzo, & Aller, 1989).
Potential Antibacterial Agents
Compounds like this compound may have antibacterial properties. Sztanke et al. (2006) synthesized similar compounds and found that some of them exhibited antimicrobial activities comparable to known antibiotics like chloramphenicol and ampicillin (Sztanke, Pasternak, Sidor-Wójtowicz, Truchlińska, & Jóźwiak, 2006).
Synthesis of Related Bicyclic Systems
Lee et al. (1996) explored the synthesis of related bicyclic systems like 7H-imidazo[1,2-b][1,2,4]triazoles, which share structural similarities with the compound in focus. These compounds were synthesized via the thermal reaction of keto azine carbodiimide intermediates (Lee, Song, Kim, & Park, 1996).
Antimicrobial Activity
Aouali et al. (2014) synthesized derivatives of imidazo[2,1-c][1,2,4]triazoles, similar to the compound , and evaluated their antimicrobial activity. These compounds showed significant antimicrobial properties, indicating the potential of the subject compound in this domain (Aouali, Allouche, Zouari, Mhalla, Trigui, & Chabchoub, 2014).
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
It was discovered that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
An adme analysis performed on similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,4-triazole derivatives showed promising cytotoxic activity against certain cancer cell lines . This suggests that the compound might have similar cytotoxic effects.
Direcciones Futuras
The future directions in the field of 1,2,4-triazoles research include the development of novel antimicrobial drugs to combat drug-resistant infections effectively . There is also interest in exploring their potential applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .
Propiedades
IUPAC Name |
7-(3,4-dichlorophenyl)-7-methyl-3-phenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4S2/c1-17(10-7-8-12(18)13(19)9-10)14-20-15(24)22(23(14)16(25)21-17)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBWRFJBVDPEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)
![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)


![1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3004011.png)

![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)
![tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3004021.png)
![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)

